molecular formula C11H10N2O3 B3857783 N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide

Cat. No.: B3857783
M. Wt: 218.21 g/mol
InChI Key: SOBUKTXLTJVEDH-XYOKQWHBSA-N
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Description

N'-[(1E)-1-(Furan-2-yl)ethylidene]furan-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of furan-2-carbohydrazide with 1-(furan-2-yl)ethanone under acidic conditions. Its structure features two furan rings connected by an ethylidenehydrazine bridge, forming a planar conformation stabilized by intramolecular resonance and weak intermolecular interactions (e.g., van der Waals forces and π-π stacking) .

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBUKTXLTJVEDH-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan-derived compounds, including N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide. Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, a study demonstrated that certain carbohydrazone derivatives showed effectiveness against various bacterial strains, suggesting potential for the development of new antimicrobial agents .

Case Study: Antibacterial Activity

A series of furan-based carbohydrazones were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the furan moiety displayed superior activity compared to their non-furan counterparts. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved.

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus20
CP. aeruginosa18

1.2 Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant potential for further exploration.

Cell LineIC50 (µM)
MCF-712
HeLa15

Material Science Applications

2.1 Synthesis of Novel Polymers

The unique chemical structure of this compound allows it to serve as a monomer in the synthesis of novel polymers. These polymers have shown promise in applications such as drug delivery systems and biodegradable materials.

Case Study: Polymerization Reactions

Research has demonstrated successful polymerization using this compound as a building block, resulting in materials with enhanced mechanical properties and biocompatibility.

Polymer TypeProperties
Biodegradable PolymerHigh tensile strength, low toxicity
Drug Delivery CarrierControlled release profile

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Spectroscopic and Crystallographic Comparisons

Table 2: Spectroscopic and Crystallographic Data

Compound Name Crystallographic Space Group Notable Hydrogen Bonds HOMO-LUMO Gap (eV) NLO Activity (β, × urea) Reference
Target Compound Not Reported Furan O···H interactions Not Reported Not Reported -
(E)-N′-(4-Isopropylbenzylidene)furan-2-carbohydrazide monohydrate P212121 (Orthorhombic) O-H···O (water-mediated) 3.2 >58
INH-RA (Pyridine-4-carbohydrazide derivative) C2/c (Monoclinic) O-H···O (intermolecular), N-H···O Not Reported Not Reported
4a Not Reported N-H···O (intramolecular) Not Reported Not Reported

Key Observations:

  • Crystal Packing: The monohydrate derivative in forms a noncentrosymmetric orthorhombic lattice, enabling second-harmonic generation (SHG) activity. In contrast, INH-RA adopts a monoclinic system stabilized by intermolecular O-H···O bonds.
  • NLO Properties: The monohydrate derivative exhibits a high first-order hyperpolarizability (β >58× urea), attributed to its electron-rich furan rings and charge-transfer interactions .

Biological Activity

N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈N₄O₃
  • Molecular Weight : 208.18 g/mol
  • IUPAC Name : N'-(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related furan derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Anticancer Activity

The anticancer potential of furan derivatives has also been explored extensively. For example, studies indicate that derivatives exhibit growth inhibition against various cancer cell lines, such as HeLa and L1210. The IC₅₀ values for these compounds can range from 16 to 24 nM, demonstrating their potency in inhibiting cancer cell proliferation .

Cell LineIC₅₀ (nM)Compound Tested
HeLa24Compound X
L121016Compound Y

Antiviral Activity

In the context of viral infections, certain furan derivatives have been identified as potential inhibitors of SARS-CoV-2 main protease (Mpro). These compounds demonstrated low cytotoxicity with CC₅₀ values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety profile alongside their antiviral activity .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or signaling pathways critical for pathogen survival or cancer cell proliferation. For instance, it is hypothesized that these compounds may bind to active sites on target proteins, blocking substrate access and disrupting normal cellular processes.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of various furan derivatives against Staphylococcus aureus. The results indicated that modifications in the furan ring significantly enhanced antibacterial activity, with one derivative achieving an MIC of 0.0039 mg/mL.

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, several furan derivatives were tested against a panel of cancer cell lines. One compound exhibited an IC₅₀ value of 16 nM against L1210 cells, indicating its potential as a lead compound for further development.

Q & A

Basic: What is the standard synthetic route for N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide?

Methodological Answer:
The compound is synthesized via a condensation reaction between furan-2-carbohydrazide and furan-2-carbaldehyde in ethanol under reflux. The reaction is catalyzed by acidic conditions (e.g., glacial acetic acid) to facilitate hydrazone bond formation. The product is purified via recrystallization from ethanol, yielding ~78% with a melting point of 164–167°C. Key steps include monitoring reaction completion via TLC and verifying purity through elemental analysis .

Basic: Which spectroscopic and analytical methods are used to characterize this carbohydrazide?

Methodological Answer:
Characterization involves:

  • FT-IR : Confirms the presence of C=O (1641 cm⁻¹), C=N (1618 cm⁻¹), and NH (3191 cm⁻¹) groups.
  • ¹H NMR : Peaks at δ 11.77 ppm (NH) and δ 8.33 ppm (CH=N) validate the hydrazone structure. Aromatic protons from furan rings appear at δ 6.62–7.92 ppm .
  • Elemental Analysis : Matches calculated values (e.g., C: 59.12% observed vs. 58.82% theoretical) .

Advanced: How is the crystal structure resolved, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 296 K. The orthorhombic space group Pbca (a = 11.3142 Å, b = 7.5526 Å, c = 22.9030 Å) is determined. Refinement uses SHELXL (part of the SHELX suite), which optimizes structural parameters against diffraction data. Intermolecular N–H···O hydrogen bonds are identified using OLEX2 or Mercury for visualization. SHELX is preferred for its robustness in handling small-molecule crystallography .

Advanced: What intermolecular interactions stabilize the solid-state structure?

Methodological Answer:
Intermolecular N–H···O hydrogen bonds (2.85–3.02 Å) form infinite chains along the b-axis, creating a supramolecular network. These interactions are critical for packing stability and can be analyzed via Hirshfeld surface calculations. The planar conformation of the hydrazone backbone minimizes steric hindrance, enhancing crystallinity .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts or bond lengths) are addressed by:

  • Cross-validation : Compare IR/NMR data with analogous compounds (e.g., N′-[(E)-furan-2-ylmethylidene] derivatives) .
  • Computational DFT : Optimize the molecular geometry using Gaussian or ORCA to predict spectroscopic properties and compare with experimental results .
  • Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic variations affecting crystallographic data .

Advanced: What strategies are used to study metal coordination chemistry with this carbohydrazide?

Methodological Answer:
The compound acts as a bidentate ligand via the carbonyl O and imine N atoms. Coordination studies involve:

  • Synthesis of Metal Complexes : React with metal salts (e.g., Zn(II), Cu(II)) in ethanol/water mixtures. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands.
  • SCXRD for Complexes : Resolve coordination geometry (e.g., octahedral vs. square planar) and validate using bond valence sum (BVS) analysis .
  • Bioactivity Screening : Test antioxidant or antimicrobial activity post-coordination, as ligand-metal synergy often enhances efficacy .

Advanced: How can computational methods enhance experimental studies of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.
  • DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO) to explain redox behavior or spectroscopic anomalies .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .

Basic: What precautions are needed during handling and storage?

Methodological Answer:

  • Storage : Keep in airtight containers at 4°C to prevent hydrolysis of the hydrazone bond.
  • Handling : Use dry ethanol for recrystallization to avoid hydrate formation, which alters melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide
Reactant of Route 2
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide

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